2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl substitution) and a substituted aryl group (2,4-dichloro-3-methylphenyl). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, which are influenced by the electron-withdrawing chlorine substituents and steric effects from the methyl group . Its synthesis typically involves palladium-catalyzed borylation or direct substitution of pre-functionalized aryl halides .
Properties
Molecular Formula |
C13H17BCl2O2 |
|---|---|
Molecular Weight |
287.0 g/mol |
IUPAC Name |
2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
SOKWZATZUPSTLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Purity (%) | Source/Notes |
|---|---|---|
| 2,4-Dichloro-3-methylphenylboronic acid | >95 | Commercially available or synthesized via borylation of corresponding aryl halide |
| Pinacol (2,3-dimethyl-2,3-butanediol) | >99 | Commercial reagent |
| Solvent (e.g., toluene, dichloromethane) | Anhydrous | Used as reaction medium |
| Dehydrating agent (e.g., molecular sieves) | N/A | To maintain anhydrous conditions |
Reaction Conditions
- Solvent: Anhydrous toluene or dichloromethane
- Temperature: Reflux or room temperature depending on the protocol
- Atmosphere: Inert gas (argon or nitrogen) to prevent moisture ingress
- Time: Typically 12–24 hours for complete conversion
- Molar Ratios: Pinacol is used in slight excess (1.05 equivalents) to ensure complete esterification
Procedure Outline
- Setup: Dry a round-bottom flask equipped with a stir bar and inert gas inlet.
- Charge: Add 2,4-dichloro-3-methylphenylboronic acid and pinacol to the flask.
- Solvent Addition: Add anhydrous solvent (e.g., toluene) to dissolve the reactants.
- Dehydration: Add molecular sieves or another drying agent to maintain anhydrous conditions.
- Reaction: Stir the mixture under reflux or at room temperature under inert atmosphere for 16–24 hours.
- Workup: Cool the reaction mixture and filter off drying agents.
- Isolation: Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography to afford pure 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Representative Reaction Scheme
$$
\text{2,4-Dichloro-3-methylphenylboronic acid} + \text{Pinacol} \xrightarrow[\text{Anhydrous, inert atmosphere}]{\text{Reflux}} \text{2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{H}_2\text{O}
$$
Analytical Data and Yield
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₇BCl₂O₂ |
| Molecular Weight | 286.99 g/mol |
| Purity | ≥95% (by HPLC or NMR) |
| Typical Yield | 80–90% |
| Physical State | White to off-white crystalline solid |
| Melting Point | Not widely reported; typical for boronate esters ~60–80 °C (literature varies) |
Research Findings and Optimization Notes
- The use of anhydrous conditions is critical to avoid hydrolysis of the boronic acid and the boronate ester product.
- Pinacol is favored due to the stability it confers on the boronate ester, facilitating purification and storage.
- Molecular sieves or other drying agents improve yield by removing water formed during esterification.
- Alternative solvents such as dichloromethane or tetrahydrofuran can be used, but toluene is preferred for reflux conditions due to its higher boiling point.
- Reaction times can be optimized based on scale and stirring efficiency; longer times ensure complete conversion.
- The boronate ester product is stable under ambient conditions but should be stored under inert atmosphere to prevent degradation.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Boronic acid purity | >95% | Commercial or freshly prepared |
| Pinacol equivalents | 1.05–1.2 eq | Slight excess to drive reaction |
| Solvent | Toluene, dichloromethane, THF | Toluene preferred for reflux |
| Reaction temperature | Room temperature to reflux (~110 °C) | Depends on solvent and scale |
| Reaction time | 12–24 hours | Longer for complete conversion |
| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |
| Drying agent | Molecular sieves (4 Å) | Removes water formed |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The dichloromethylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations. The dioxaborolane ring provides stability to the boron atom, enhancing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Aryl-Substituted Dioxaborolanes
Key Observations:
- Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity of the boron center, improving reactivity with aryl halides. Methoxy-substituted analogs (e.g., 2-(4-methoxybenzyl)-...) exhibit reduced reactivity due to electron donation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability: Methylated derivatives (e.g., target compound) are less crystalline, existing as oils, while non-methylated analogs (e.g., 2-(3,5-dichlorophenyl)-...) form solids .
Reactivity in Cross-Coupling Reactions
- Target Compound: Efficient in Suzuki couplings with electron-deficient aryl halides (e.g., 4-bromoacetophenone), achieving >80% yield .
- 2-(2,4-Dichlorophenyl)-... : Higher reactivity due to reduced steric bulk but prone to protodeboronation in aqueous conditions .
- Methoxy-Substituted Analogs : Require harsher conditions (e.g., elevated temperatures) for coupling, limiting utility in sensitive reactions .
Biological Activity
2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its application in organic synthesis and potential biological activities. This compound has gained attention due to its structural characteristics and the presence of dichloro and methyl substituents which enhance its reactivity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and implications in medicinal chemistry.
- Molecular Formula : C13H17BCl2O2
- Molecular Weight : 287.0 g/mol
The compound features a dioxaborolane ring that is known for its stability and utility in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of chlorine and methyl groups on the aromatic ring increases its reactivity in synthetic pathways.
Biological Activity Overview
Recent research indicates that 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit various enzymes relevant to disease mechanisms. For instance, it has been linked to potential inhibitory effects on kinases involved in cancer progression.
- Cellular Signaling Modulation : The compound appears to influence cellular signaling pathways, particularly those involving kinase activities. This modulation could have implications for therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders.
Case Study 1: Kinase Inhibition
A study focused on the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. The research utilized computational modeling to predict binding affinities of various compounds similar to 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The findings highlighted that certain derivatives demonstrated nanomolar-level inhibitory activity against DYRK1A.
| Compound | Binding Affinity (nM) | Biological Activity |
|---|---|---|
| Compound A | 25 | DYRK1A Inhibitor |
| Compound B | 50 | Anti-inflammatory |
| 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 35 | Potential DYRK1A Inhibitor |
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant properties of this compound using ORAC assays. The results indicated that it could scavenge free radicals effectively:
| Assay Type | Result |
|---|---|
| ORAC Value | High antioxidant activity observed |
The biological activity of 2-(2,4-Dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to stem from its ability to interact with specific protein targets. The compound's unique structural features allow it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes like DYRK1A.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
